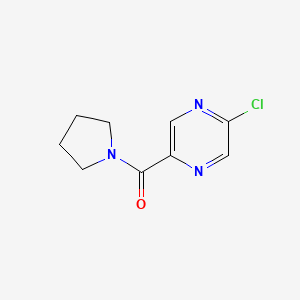

![molecular formula C9H6ClN5 B1397227 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine CAS No. 1335220-58-0](/img/structure/B1397227.png)

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine

Overview

Description

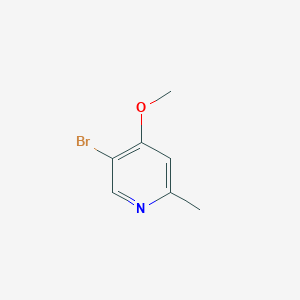

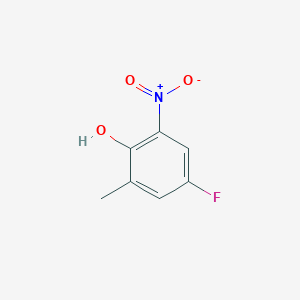

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine is a heterocyclic compound with the CAS Number: 1335220-58-0 . It has a molecular weight of 219.63 .

Molecular Structure Analysis

The molecular structure of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine is represented by the linear formula C9H6ClN5 . Pyrazolo[3,4-b]pyridines, which this compound is a part of, can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of over 300 degrees Celsius . It has a molecular weight of 219.63 .Scientific Research Applications

Friedel–Crafts Chemistry in Synthesis

The compound has been used in the synthesis of a series of keto-substituted pyrazolo[3,4-b]quinolines and related structures via Friedel–Crafts cyclialkylation. These structures are notable for their potential pharmaceutical and therapeutic values (El-Aal & Khalaf, 2016).

Antifungal and Antitumor Activities

Microwave-assisted synthesis using this compound has led to the creation of pyrazolo[3,4-b][1,8]naphthyridin-5-amines with significant antifungal activities against Candida albicans and Cryptococcus neoformans. Some of these compounds also exhibited notable antitumor activity against various human tumor cell lines (Acosta et al., 2015).

Synthesis and Pharmacological Assessment

The synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives, including their potential as inhibitors of Electrophorus electricus acetylcholinesterase, have been explored (Silva et al., 2011).

Green Synthesis in Ionic Liquids

This compound has been used in green synthesis methods in ionic liquids, demonstrating environmentally friendly and high-yield production of fused polycyclic derivatives (Feng, Zhang, & Wang, 2016).

Novel Structural Synthesis

The synthesis of novel structures like heptaazadicyclopenta[a,g]naphthalenes and heptaazacyclopenta[b]phenanthrenes using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile, a closely related compound, shows the versatility in generating complex heterocyclic structures (Aly, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases such as p70s6kβ

Mode of Action

It’s known that many kinase inhibitors work by binding to the atp-binding site of the kinase, thereby preventing the transfer of phosphate groups to the substrate and inhibiting signal transduction .

Biochemical Pathways

If it acts as a kinase inhibitor, it could potentially affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

Kinase inhibitors generally work by blocking signal transduction pathways, leading to the inhibition of cell growth and proliferation .

properties

IUPAC Name |

6-chloro-2H-pyrazolo[3,4-b][1,8]naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5/c10-5-1-4-2-6-7(11)14-15-9(6)13-8(4)12-3-5/h1-3H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSFHRRSHWRNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=NC3=NNC(=C31)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)

![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)

![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)